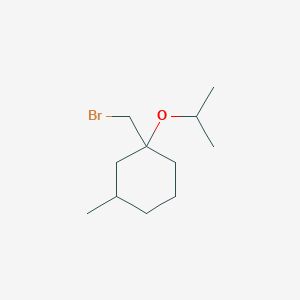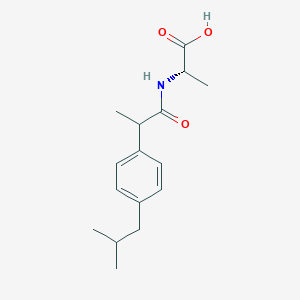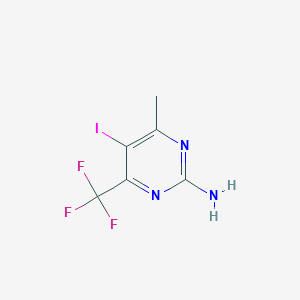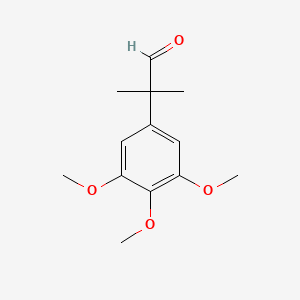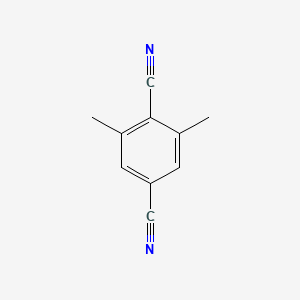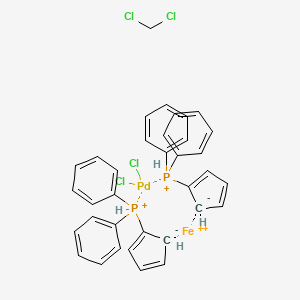
4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethylaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The imidazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar biological activities.
Medicine
Industry
Possible use as a precursor in the synthesis of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiol group may also play a role in binding to metal ions or forming disulfide bonds with protein targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chloro-phenyl)-1-phenyl-1H-imidazole-2-thiol
- 4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole
Uniqueness
The presence of both the chloro and dimethyl groups in 4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol may confer unique chemical and biological properties compared to other imidazole derivatives. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propriétés
Formule moléculaire |
C17H15ClN2S |
|---|---|
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-3-(2,4-dimethylphenyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C17H15ClN2S/c1-11-3-8-16(12(2)9-11)20-10-15(19-17(20)21)13-4-6-14(18)7-5-13/h3-10H,1-2H3,(H,19,21) |
Clé InChI |
INMGTFPRXUWVCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N2C=C(NC2=S)C3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


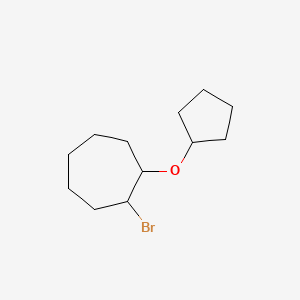

![2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13079259.png)
![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)
